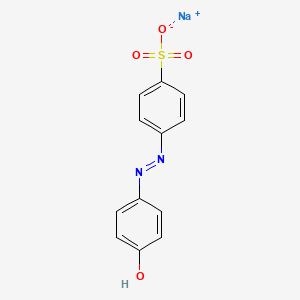

4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt

Vue d'ensemble

Description

4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt, also known as sodium 4-[(E)-(4-hydroxyphenyl)diazenyl]benzenesulfonate, is a chemical compound with the molecular formula C12H9N2NaO4S . It has a molecular weight of 300.27 . It is typically available in solid form .

Molecular Structure Analysis

The linear formula of 4-Hydroxyazobenzene-4’-sulfonic Acid Sodium Salt is C12H10N2Na2O5S . The InChI code is 1S/C12H10N2O4S.Na/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;/h1-8,15H,(H,16,17,18);/q;+1/p-1/b14-13+ .Physical And Chemical Properties Analysis

This compound is a solid . The compound’s IUPAC name is sodium 4-[(E)-(4-hydroxyphenyl)diazenyl]benzenesulfonate .Applications De Recherche Scientifique

Nonlinear Optical Material Research

Sodium 4-Hydroxyazobenzene-4’-sulfonate: has been studied for its potential as a nonlinear optical (NLO) material . NLO materials are crucial for photonic technology, which includes applications like optical information processing, telecommunications, and optical storage. The compound’s ability to form metal-coordination complexes with polarizable organic molecules makes it a candidate for enhancing the properties of both organic and inorganic compounds in NLO applications.

Chemical Sensing

Azobenzene compounds, including Sodium 4-Hydroxyazobenzene-4’-sulfonate , exhibit light-induced isomerization, which can affect their electron distribution and affinity to certain chemical species . This property is leveraged in the development of chemical sensors, where the compound’s photoswitchable nature allows for the dynamic detection of various analytes.

Photobiology and Cell Signaling

The photoswitchable nature of azobenzene derivatives is also being explored in photobiologySodium 4-Hydroxyazobenzene-4’-sulfonate could be used to control biological phenomena, such as vision restoration and photactivation of neural signaling, by exploiting its light-induced isomerization properties .

Organic Transistors

Research into organic transistors has considered azobenzene compounds for their photoswitchable organic semiconducting properties . Sodium 4-Hydroxyazobenzene-4’-sulfonate could be used to dynamically control the electrical properties of organic transistors, enabling light-responsive electronic devices.

Dye Synthesis and Colorimetry

Azobenzene derivatives are traditionally used as dyes due to their vivid colors and stabilitySodium 4-Hydroxyazobenzene-4’-sulfonate can be utilized in dye synthesis for textile, food, and cosmetic industries, as well as in colorimetric assays for scientific research .

Photonic and Microfabrication Technologies

The compound’s ability to undergo reversible photoisomerization makes it suitable for applications in photonics and microfabrication. It can be used to create light-responsive “smart” materials that change properties in response to light, useful in developing advanced materials for data storage and display technologies .

Solvent Effects and Crystal Growth Studies

Sodium 4-Hydroxyazobenzene-4’-sulfonate: has been used to study solvent effects on crystal growth. Its solubility and interaction with solvents are key factors in the growth of high-quality crystals for various technological applications .

Electrical and Optical Property Analysis

The electrical and optical properties of Sodium 4-Hydroxyazobenzene-4’-sulfonate have been analyzed to understand its potential in electronic and optoelectronic devices. Studies include examining its dielectric properties, AC conductivity, and photoluminescence, which are essential for the development of new materials in electronics .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S.Na/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;/h1-8,15H,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIOKUAQNKVSBO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30949094 | |

| Record name | Sodium 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxyazobenzene-4'-sulfonic Acid Sodium Salt | |

CAS RN |

2623-36-1 | |

| Record name | Benzenesulfonic acid, p-((p-hydroxyphenyl)azo)-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30949094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of the DOBAA monomer in the fluorinated copolymer gel affect the uptake and release of 4-Hydroxyazobenzene-4'-sulfonic acid sodium salt compared to the NAT homopolymer gel?

A1: Research indicates that the fluorinated copolymer gel containing both DOBAA and NAT monomers [RF-(DOBAA)x-(NAT)y-RF] exhibits a lower uptake and release ratio for 4-Hydroxyazobenzene-4'-sulfonic acid sodium salt compared to the fluorinated NAT homopolymer gel [RF-(NAT)n-RF] []. This suggests that the incorporation of the DOBAA monomer influences the gel's interaction with the compound, potentially due to differences in hydrophobicity and hydrogen bonding capabilities within the gel matrix.

Q2: What characteristics of the fluorinated copolymer gel allow it to potentially serve as a controlled release system for hydrophilic compounds like 4-Hydroxyazobenzene-4'-sulfonic acid sodium salt?

A2: The fluorinated copolymer gel's ability to form gels in various solvents under non-crosslinked conditions, attributed to the synergistic interaction of fluoroalkyl segment aggregation and intermolecular hydrogen bonding between triol segments, makes it a promising candidate for controlled release applications []. This unique characteristic, combined with its demonstrated ability to uptake and release hydrophilic compounds, suggests its potential use in controlled delivery systems for substances like 4-Hydroxyazobenzene-4'-sulfonic acid sodium salt.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)

![4-(2-Thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1450845.png)

![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)

![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)